5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid
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Overview
Description
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid is a complex organic compound with the molecular formula C25H25N3O2. This compound is characterized by the presence of quinoline moieties, which are known for their diverse applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid typically involves the reaction of quinoline derivatives with appropriate amines and carboxylic acids. One common method involves the use of quinoline-2-carbaldehyde, which undergoes a condensation reaction with an amine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of quinoline moieties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The quinoline moieties can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: A precursor in the synthesis of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Quinolin-8-amines: Structural isomers with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its dual quinoline moieties, which enhance its potential as a fluorescent probe and its ability to interact with multiple molecular targets. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
850406-94-9 |
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Molecular Formula |
C25H25N3O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[bis(quinolin-2-ylmethyl)amino]pentanoic acid |
InChI |
InChI=1S/C25H25N3O2/c29-25(30)11-5-6-16-28(17-21-14-12-19-7-1-3-9-23(19)26-21)18-22-15-13-20-8-2-4-10-24(20)27-22/h1-4,7-10,12-15H,5-6,11,16-18H2,(H,29,30) |
InChI Key |
LSTBJKAXRZTQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CCCCC(=O)O)CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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